REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[K+].[K+].[CH3:7][NH:8][CH2:9][CH2:10][CH2:11][OH:12].Br[CH2:14][CH2:15][CH2:16]Br>C(O)C>[CH3:7][N:8]([CH2:9][CH2:10][CH2:1][OH:4])[CH2:14][CH2:15][CH2:16][N:8]([CH3:7])[CH2:9][CH2:10][CH2:11][OH:12] |f:0.1.2|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
CNCCCO
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCN(CCCO)C)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |